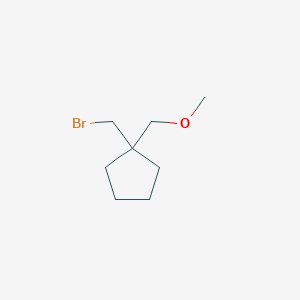

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

CAS No.: 1485886-77-8

Cat. No.: VC6136312

Molecular Formula: C8H15BrO

Molecular Weight: 207.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485886-77-8 |

|---|---|

| Molecular Formula | C8H15BrO |

| Molecular Weight | 207.111 |

| IUPAC Name | 1-(bromomethyl)-1-(methoxymethyl)cyclopentane |

| Standard InChI | InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3 |

| Standard InChI Key | BMWJOVKCWFVEDW-UHFFFAOYSA-N |

| SMILES | COCC1(CCCC1)CBr |

Introduction

Chemical Identity and Structural Properties

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane belongs to the class of bicyclic ethers with the molecular formula C₈H₁₅BrO and a molecular weight of 207.111 g/mol. Its IUPAC name derives from the cyclopentane backbone substituted with both bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups at the 1-position. Key structural features include:

-

Cyclopentane ring: A five-membered saturated carbon ring providing steric stability.

-

Bromomethyl group: A reactive site for nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions).

-

Methoxymethyl group: A polar functional group capable of hydrogen bonding and serving as a protecting group for alcohols .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1485886-77-8 | |

| Molecular Formula | C₈H₁₅BrO | |

| Molecular Weight | 207.111 g/mol | |

| H-Bond Donor Count | 0 | |

| H-Bond Acceptor Count | 1 | |

| XLogP3 | 2.2 (predicted) |

The absence of reported boiling or melting points in available literature suggests that experimental characterization remains incomplete . Computational models predict a moderate lipophilicity (XLogP3 = 2.2), indicating potential membrane permeability in biological systems .

Synthetic Applications and Reactivity

The compound’s utility stems from its dual functional groups, enabling diverse transformations:

Nucleophilic Substitution Reactions

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) could yield 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a precursor for click chemistry applications.

Protecting Group Strategies

The methoxymethyl (-MOM) group is widely used to protect hydroxyl groups during multi-step syntheses. Its stability under acidic conditions and ease of removal via hydrolysis make it valuable in carbohydrate and natural product chemistry.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may leverage the bromide as a leaving group to introduce aryl or vinyl substituents, expanding access to functionalized cyclopentane derivatives.

| Supplier | Location | Purity | Price Range (USD) |

|---|---|---|---|

| Ambeed, Inc. | Illinois, USA | >95% | $200–$500/g |

| ChemScene, LLC | New Jersey, USA | >90% | $300–$600/g |

| Chemenu Inc. | Shanghai, China | >90% | $150–$400/g |

Pricing varies based on order volume and purification level . Researchers are advised to request recent certificates of analysis (CoA) to confirm batch-specific purity.

Comparative Analysis with Related Compounds

1-(Bromomethyl)-1-fluorocyclopentane (CAS 1462885-73-9)

This fluorinated analog (C₆H₁₀BrF) exhibits reduced steric bulk due to the smaller fluorine atom but shares similar reactivity at the bromomethyl site . Its lower molecular weight (181.05 g/mol) may enhance volatility, though experimental data are lacking .

1-Bromo-1-methylcyclopentane (CAS 19872-99-2)

Lacking the methoxymethyl group, this simpler derivative (C₆H₁₁Br) is primarily used in free-radical bromination studies. Its well-documented boiling point (127–129°C) and density (1.32 g/cm³) underscore the structural influence of the methoxymethyl group on physical properties.

Future Research Directions

-

Mechanistic Studies: Elucidate reaction pathways under varying conditions (e.g., solvent polarity, temperature).

-

Biological Screening: Evaluate toxicity profiles and potential bioactivity in cell-based assays.

-

Process Optimization: Develop scalable synthetic routes to improve accessibility for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume